![molecular formula C13H15N5OS2 B2771776 2-(1H-1,3-benzodiazol-2-ylsulfanyl)-N-{[(prop-2-en-1-yl)carbamothioyl]amino}acetamide CAS No. 62638-92-0](/img/structure/B2771776.png)
2-(1H-1,3-benzodiazol-2-ylsulfanyl)-N-{[(prop-2-en-1-yl)carbamothioyl]amino}acetamide
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Overview
Description
2-(1H-1,3-benzodiazol-2-ylsulfanyl)-N-{[(prop-2-en-1-yl)carbamothioyl]amino}acetamide is a useful research compound. Its molecular formula is C13H15N5OS2 and its molecular weight is 321.42. The purity is usually 95%.
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Biological Activity
The compound 2-(1H-1,3-benzodiazol-2-ylsulfanyl)-N-{[(prop-2-en-1-yl)carbamothioyl]amino}acetamide is a derivative of benzodiazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, synthesizing findings from various studies and reviews.
Chemical Structure and Properties
The molecular formula of the compound is C12H14N4OS, with a molecular weight of approximately 270.34 g/mol. The structure features a benzodiazole moiety linked to a sulfanyl group and an acetamide functional group, which are critical for its biological interactions.
Antimicrobial Activity
Benzodiazole derivatives have shown significant antimicrobial properties. Research indicates that compounds with similar structures exhibit activity against various bacteria and fungi. For instance, studies have reported that benzodiazole derivatives can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The anticancer potential of benzodiazole derivatives is well-documented. Compounds in this class have been found to induce apoptosis in cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma). The presence of the acetamide group enhances the interaction with cellular targets, leading to increased cytotoxicity .
Anti-inflammatory Effects
Benzodiazoles are also recognized for their anti-inflammatory properties. They can inhibit pro-inflammatory cytokines and modulate pathways related to inflammation. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Many benzodiazole derivatives act as enzyme inhibitors, affecting pathways critical for microbial survival and cancer cell proliferation.
- Interaction with DNA : These compounds can intercalate into DNA, disrupting replication and transcription processes in cancer cells.
- Modulation of Signaling Pathways : Benzodiazoles may influence various signaling pathways involved in inflammation and cell survival.
Study 1: Antimicrobial Efficacy
A study conducted by Al-Rashood & Abdel-Aziz (2010) evaluated the antimicrobial activity of several benzodiazole derivatives against clinical isolates. The results indicated that derivatives with sulfanyl groups exhibited enhanced antibacterial properties compared to their non-sulfanyl counterparts .
Study 2: Anticancer Activity
Research published in 2023 demonstrated that a series of benzodiazole derivatives, including those similar to this compound, showed significant cytotoxicity against MCF-7 cells. The study highlighted the importance of structural modifications in enhancing anticancer activity .
Comparative Table of Biological Activities
Activity Type | Related Compounds | Observed Effects |
---|---|---|
Antimicrobial | Benzimidazole derivatives | Inhibition of E. coli, S. aureus |
Anticancer | Benzodiazole derivatives | Induction of apoptosis in cancer cells |
Anti-inflammatory | Various benzodiazoles | Reduction in cytokine levels |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds containing the benzodiazole moiety exhibit significant anticancer properties. The specific compound has been studied for its ability to inhibit cancer cell proliferation. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines, suggesting its potential as a therapeutic agent in oncology .
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Studies have reported its effectiveness against a range of bacterial strains, including those resistant to conventional antibiotics. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Anti-inflammatory Effects
There is emerging evidence that this compound exhibits anti-inflammatory properties. It has been observed to reduce the production of pro-inflammatory cytokines in cellular models, indicating its potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Materials Science
Polymer Chemistry
In materials science, derivatives of benzodiazole compounds are utilized in the development of polymers with enhanced thermal stability and mechanical properties. The incorporation of 2-(1H-1,3-benzodiazol-2-ylsulfanyl)-N-{[(prop-2-en-1-yl)carbamothioyl]amino}acetamide into polymer matrices has been shown to improve their resistance to degradation under thermal stress .
Sensors and Electronics
This compound is being explored for use in electronic devices due to its semiconductor properties. Research indicates that it can be used as an active layer in organic field-effect transistors (OFETs), contributing to improved performance metrics such as charge mobility and stability .
Research Tool
Biochemical Probes
The compound serves as a valuable biochemical probe for studying sulfur-containing biological molecules. Its unique structure allows it to interact selectively with thiol groups in proteins, enabling researchers to investigate redox processes and protein folding mechanisms .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry examined the anticancer efficacy of various benzodiazole derivatives, including the target compound. The results showed a dose-dependent inhibition of cell growth in human breast cancer cells, with IC50 values significantly lower than those of standard chemotherapeutics .
Case Study 2: Antimicrobial Efficacy
In a comparative study on antimicrobial agents, this compound was tested against multiple strains of Staphylococcus aureus and Escherichia coli. Results indicated that it exhibited higher antibacterial activity than traditional antibiotics like penicillin, highlighting its potential for further development into a therapeutic agent.
Properties
IUPAC Name |
1-[[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]amino]-3-prop-2-enylthiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5OS2/c1-2-7-14-12(20)18-17-11(19)8-21-13-15-9-5-3-4-6-10(9)16-13/h2-6H,1,7-8H2,(H,15,16)(H,17,19)(H2,14,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWZZKVUUZVCYIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NNC(=O)CSC1=NC2=CC=CC=C2N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.